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Foreword: The Analytical Imperative in Quinoline
Chemistry
Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, valued for

their versatile biological activities and unique photophysical properties.[1] The precise

functionalization of the quinoline ring system allows for the fine-tuning of these characteristics.

5,7-Dimethoxyquinoline-3-carbaldehyde (CAS No: 363135-56-2) is a key synthetic

intermediate, where the electron-donating methoxy groups and the electron-withdrawing

aldehyde functionality create a unique electronic profile. Accurate and comprehensive

characterization of such molecules is not merely a procedural step but the foundation upon

which reliable and reproducible scientific advancement is built. This guide provides an in-depth

analysis of the expected spectroscopic signature of this compound, grounded in fundamental

principles and data from analogous structures, offering a predictive framework for researchers

in the field.
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Molecular Properties and Structure
A thorough understanding of a molecule's spectroscopic data begins with its fundamental

properties.

Molecular Formula: C₁₂H₁₁NO₃[2]

Molecular Weight: 217.22 g/mol [2]

Monoisotopic Mass: 217.0739 Da[3]

SMILES: COC1=CC2=C(C=C(C=N2)C=O)C(=C1)OC[2][3]

The strategic placement of substituents dictates the molecule's chemical environment, which is

directly probed by spectroscopic methods.

Caption: Molecular structure of 5,7-Dimethoxyquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
While a comprehensive, peer-reviewed NMR dataset for this specific molecule is not readily

available in the surveyed literature, its ¹H and ¹³C NMR spectra can be reliably predicted. This

predictive analysis is based on the well-established effects of substituents on the quinoline core

and general principles of NMR spectroscopy.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be highly informative. The aldehyde proton will be

the most deshielded signal, while the methoxy groups will appear as sharp singlets. The

aromatic region will display signals characteristic of the substituted quinoline system.
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Assigned
Proton

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

H-aldehyde (-

CHO)
9.9 - 10.1 Singlet (s) - 1H

Strong

deshielding

due to the

electronegati

vity of the

carbonyl

oxygen and

magnetic

anisotropy.

H-2 9.0 - 9.2 Doublet (d) J ≈ 2.0 - 2.5 1H

Deshielded

by adjacent

nitrogen and

its position in

the π-system.

Shows small

coupling to H-

4.

H-4 8.2 - 8.4 Doublet (d) J ≈ 2.0 - 2.5 1H

Deshielded

by adjacent

nitrogen and

aldehyde

group. Shows

small

coupling to H-

2.

H-6 7.0 - 7.2 Doublet (d) J ≈ 2.0 - 2.5 1H

Shielded by

the methoxy

group at C-5.

Shows meta-

coupling to H-

8.
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H-8 6.7 - 6.9 Doublet (d) J ≈ 2.0 - 2.5 1H

Shielded by

the methoxy

group at C-7.

Shows meta-

coupling to H-

6.

OCH₃ (C-5) 3.9 - 4.1 Singlet (s) - 3H

Standard

chemical shift

for aryl

methoxy

protons.

OCH₃ (C-7) 3.9 - 4.1 Singlet (s) - 3H

Standard

chemical

shift, may be

distinct from

the C-5

methoxy

depending on

the solvent

and

resolution.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework, with the carbonyl

carbon being the most downfield signal.
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Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (aldehyde) 190 - 193

Characteristic chemical shift

for an aldehyde carbonyl

carbon.

C-7 160 - 163
Aromatic carbon attached to

an oxygen atom (deshielded).

C-5 158 - 161
Aromatic carbon attached to

an oxygen atom (deshielded).

C-8a 150 - 153
Quaternary carbon at the ring

junction, adjacent to nitrogen.

C-2 148 - 151
Aromatic CH adjacent to

nitrogen.

C-4 135 - 138

Aromatic CH influenced by

both the ring nitrogen and the

aldehyde group.

C-4a 130 - 133
Quaternary carbon at the ring

junction.

C-3 125 - 128
Aromatic carbon bearing the

aldehyde substituent.

C-8 100 - 103
Aromatic CH shielded by the

adjacent methoxy group.

C-6 98 - 101
Aromatic CH shielded by the

adjacent methoxy group.

OCH₃ (C-7) 55 - 57
Typical chemical shift for aryl

methoxy carbons.

OCH₃ (C-5) 55 - 57
Typical chemical shift for aryl

methoxy carbons.

Standard Experimental Protocol for NMR Spectroscopy
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The causality behind a robust NMR protocol is to ensure sample homogeneity, signal

resolution, and quantitative accuracy.

Sample Preparation: Accurately weigh 5-10 mg of 5,7-Dimethoxyquinoline-3-
carbaldehyde. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) inside a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is often used for

its ability to dissolve a wide range of organic compounds and its relatively simple solvent

signal.[4]

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts to 0.00 ppm.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key

parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. The number of scans should be adjusted (typically 8 to 64)

to achieve an adequate signal-to-noise ratio.[4]

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard to simplify the

spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser

Effect (NOE).[4] Due to the low natural abundance of ¹³C, a significantly higher number of

scans (e.g., 1024 or more) and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is an indispensable tool for identifying the functional groups present in a

molecule. The spectrum of 5,7-Dimethoxyquinoline-3-carbaldehyde is expected to be

dominated by strong absorptions from the aldehyde and methoxy groups.
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Wavenumber
Range (cm⁻¹)

Vibration Type Functional Group Expected Intensity

~3050 - 3100 C-H Stretch Aromatic Medium

~2950 - 3000 C-H Stretch -OCH₃ Medium

~2820 & ~2720
C-H Stretch (Fermi

doublet)
Aldehyde (-CHO) Medium, Sharp

~1690 - 1710 C=O Stretch Aldehyde Strong, Sharp

~1580 - 1620
C=C and C=N

Stretches
Quinoline Ring Medium-Strong

~1450 - 1500 C-H Bending -OCH₃ Medium

~1200 - 1250
C-O-C Asymmetric

Stretch
Aryl Ether Strong

~1020 - 1070
C-O-C Symmetric

Stretch
Aryl Ether Strong

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the

two strong C-O ether stretches, which confirm the presence of the key functional groups.[6]

Standard Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of

the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

Pressure is applied to ensure good contact. This method is fast and requires minimal sample

preparation.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The

sample spectrum is then recorded. The instrument software automatically subtracts the

background to produce the final transmittance or absorbance spectrum. Typically, 16-32

scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information

through fragmentation analysis. For 5,7-Dimethoxyquinoline-3-carbaldehyde, high-resolution

mass spectrometry (HRMS) is ideal for confirming the elemental composition.

Molecular Ion and Predicted Adducts
The exact mass allows for unambiguous formula confirmation. The following table lists

predicted m/z values for common adducts that might be observed in electrospray ionization

(ESI).[3]

Adduct Formula Predicted m/z

[M]⁺ C₁₂H₁₁NO₃⁺ 217.07335

[M+H]⁺ C₁₂H₁₂NO₃⁺ 218.08118

[M+Na]⁺ C₁₂H₁₁NNaO₃⁺ 240.06312

[M+K]⁺ C₁₂H₁₁KNO₃⁺ 256.03706

Proposed Fragmentation Pathway
Understanding the fragmentation pattern is key to structural confirmation. In an electron

ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion would likely

undergo characteristic losses of its functional groups.
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[M]⁺˙
m/z = 217

[M-CHO]⁺
m/z = 188

- CHO (29 Da)

[M-CHO-CH₃]⁺
m/z = 173

- CH₃ (15 Da)

[M-CHO-2CH₃]⁺
m/z = 158

- CH₃ (15 Da)

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation of 5,7-Dimethoxyquinoline-3-carbaldehyde.

The primary fragmentation would be the loss of the formyl radical (•CHO), a common pathway

for aromatic aldehydes, resulting in a stable cation at m/z 188. Subsequent fragmentations

would likely involve the sequential loss of methyl radicals (•CH₃) from the two methoxy groups.

[7]

Standard Experimental Protocol for Mass Spectrometry
(ESI-MS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase

(e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL

to ng/mL range. Formic acid is added to promote protonation and the formation of [M+H]⁺

ions.

Infusion and Ionization: The sample solution is introduced into the ESI source via direct

infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). A high voltage is applied
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to the ESI needle, generating a fine spray of charged droplets.

Data Acquisition: The mass analyzer (e.g., TOF or Orbitrap) is set to scan a relevant mass

range (e.g., m/z 50-500) in positive ion mode. For HRMS, the instrument is calibrated to

ensure high mass accuracy (<5 ppm). For fragmentation studies (MS/MS), the precursor ion

of interest (e.g., m/z 218.1) is selected and subjected to collision-induced dissociation (CID)

with an inert gas like nitrogen or argon.

Conclusion
The spectroscopic profile of 5,7-Dimethoxyquinoline-3-carbaldehyde is distinct and

predictable. Key identifiers include: a ¹H NMR signal for the aldehyde proton above 9.9 ppm; a

strong IR absorption for the carbonyl group around 1700 cm⁻¹; and a molecular ion peak at m/z

217 in the mass spectrum, with a characteristic primary loss of 29 Da. This comprehensive

guide provides researchers with a robust analytical framework for the identification and

characterization of this important quinoline derivative, ensuring data integrity and facilitating its

application in synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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